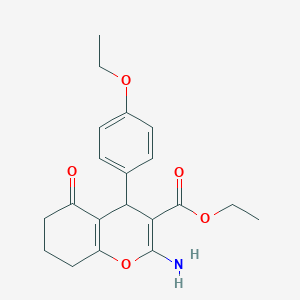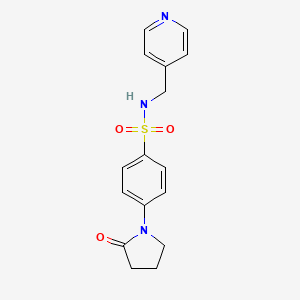![molecular formula C20H32N2O4 B5014132 1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B5014132.png)
1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol is a complex organic compound characterized by the presence of multiple pyrrolidine rings and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a halogenated phenol compound under basic conditions. The reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Hydroxy-3-pyrrolidin-1-yl-propyl)-2-methyl-1H-indole-3-carbaldehyde
- 4-(pyrrolidin-1-yl)benzonitrile derivatives
Uniqueness
1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol stands out due to its unique combination of pyrrolidine rings and hydroxyl groups, which confer distinct chemical and biological properties. Its structural complexity allows for versatile applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4/c23-17(13-21-9-1-2-10-21)15-25-19-5-7-20(8-6-19)26-16-18(24)14-22-11-3-4-12-22/h5-8,17-18,23-24H,1-4,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIBYULYHGPPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC=C(C=C2)OCC(CN3CCCC3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
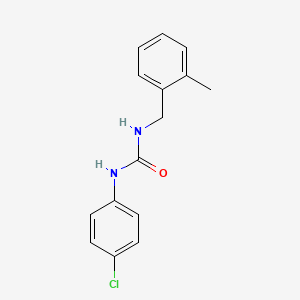
![N-[3-(4-morpholinyl)propyl]-2-(2-thienyl)acetamide](/img/structure/B5014053.png)
![Methyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5014072.png)
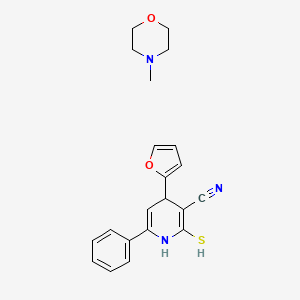
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5014092.png)
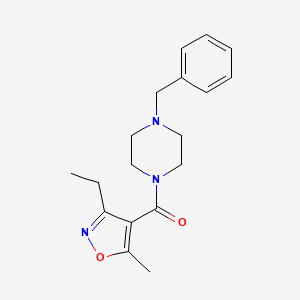
![4-[5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5014100.png)
![5-[4-(benzyloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5014106.png)
![2-methyl-N-[1-(4-methylphenyl)ethyl]propanamide](/img/structure/B5014113.png)
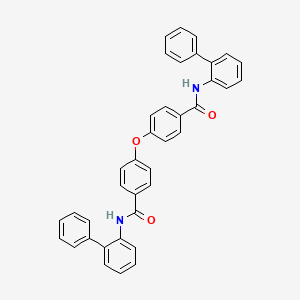
![5-[(1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5014120.png)
![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5014121.png)
